molecular formula C25H32N4O7 B13418414 9-Dimethylamino minocycline

9-Dimethylamino minocycline

Cat. No.: B13418414
M. Wt: 500.5 g/mol
InChI Key: GOLLUVOHXNHFQT-LTIXMIGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

9-Dimethylamino minocycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include 9-hydroxyminocycline and various substituted derivatives, which exhibit different biological activities .

Mechanism of Action

The mechanism of action of 9-Dimethylamino minocycline involves binding to the 30S ribosomal subunit of bacteria, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This impairs protein synthesis and inhibits bacterial growth . Additionally, the compound exhibits anti-inflammatory and neuroprotective effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines .

Properties

Molecular Formula

C25H32N4O7

Molecular Weight

500.5 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4,7,9-tris(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C25H32N4O7/c1-27(2)13-9-14(28(3)4)19(30)16-11(13)7-10-8-12-18(29(5)6)21(32)17(24(26)35)23(34)25(12,36)22(33)15(10)20(16)31/h9-10,12,18,30-31,34,36H,7-8H2,1-6H3,(H2,26,35)/t10-,12-,18-,25-/m0/s1

InChI Key

GOLLUVOHXNHFQT-LTIXMIGUSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O

Origin of Product

United States

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